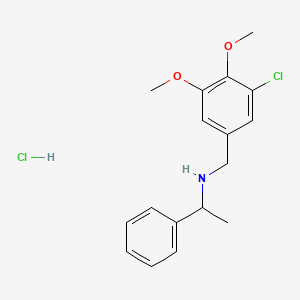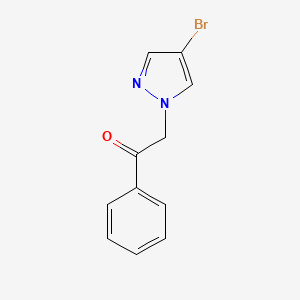
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride
Descripción general
Descripción
N-(3-chloro-4,5-dimethoxybenzyl)-1-phenylethanamine hydrochloride, commonly known as 25C-NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years. It belongs to the family of N-benzyl phenethylamines and is a derivative of the 2C series of drugs. Although 25C-NBOMe has been found to have potent psychoactive effects, it is still relatively new and its effects on the human body are not yet fully understood.
Mecanismo De Acción
The mechanism of action of 25C-NBOMe is not yet fully understood, but it is believed to act on the 5-HT2A receptor, which is responsible for the psychedelic effects of many drugs. It may also act on the dopamine D2 receptor, which may be responsible for its stimulant effects. The exact mechanism of action of 25C-NBOMe is still being studied.
Biochemical and Physiological Effects:
25C-NBOMe has been found to have potent psychoactive effects, including hallucinations, euphoria, and altered perception of time and space. It has also been found to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It is important to note that the effects of 25C-NBOMe on the human body are not yet fully understood and more research is needed to fully understand its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
25C-NBOMe has several advantages for lab experiments, including its potency and selectivity for the 5-HT2A receptor. However, it also has several limitations, including its potential for toxicity and the lack of understanding of its effects on the human body.
Direcciones Futuras
There are several future directions for research on 25C-NBOMe, including further studies on its mechanism of action, its effects on the human body, and its potential therapeutic uses. It is also important to study the potential risks associated with the use of 25C-NBOMe, including its potential for toxicity and long-term effects on the brain. Overall, more research is needed to fully understand the effects of 25C-NBOMe on the human body and its potential uses in scientific research and medicine.
Aplicaciones Científicas De Investigación
25C-NBOMe has been found to have potent psychoactive effects and has been used in scientific research to study the mechanisms of action of psychedelic drugs. It has been found to have a high affinity for the 5-HT2A receptor, which is responsible for the psychedelic effects of many drugs. It has also been found to have a high affinity for the dopamine D2 receptor, which may be responsible for its stimulant effects.
Propiedades
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.ClH/c1-12(14-7-5-4-6-8-14)19-11-13-9-15(18)17(21-3)16(10-13)20-2;/h4-10,12,19H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDQMILRACRMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Cl)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)
![3-bromo-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B4232599.png)

![3,4-dichlorobenzyl 1-[(2-methylbenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B4232625.png)
![2-{[6-bromo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4232627.png)
![2-[(2,4-dimethyl-6-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4232634.png)
![4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4232637.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4232655.png)

![2-(benzylthio)-5-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B4232664.png)
![7-chloro-1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232678.png)
![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)

